N-(5-chloro-2-methylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a chemical compound with a complex structure that includes a pyrazole ring, a pyridine ring, and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Chlorantraniliprole: A compound with a similar structure, known for its insecticidal properties.
Flubendiamide: Another related compound used as an insecticide.
Uniqueness
N-(5-chloro-2-methylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C18H17ClN4O |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-5-ethyl-1-pyridin-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H17ClN4O/c1-3-16-14(11-21-23(16)17-6-4-5-9-20-17)18(24)22-15-10-13(19)8-7-12(15)2/h4-11H,3H2,1-2H3,(H,22,24) |
InChI Key |
LZELOFVPVJUNNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C=CC(=C3)Cl)C |
Origin of Product |
United States |
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